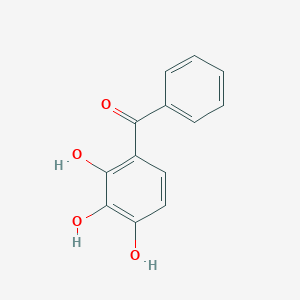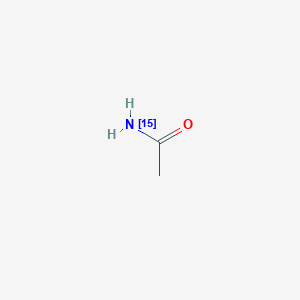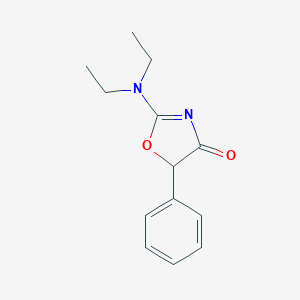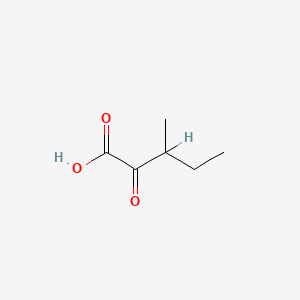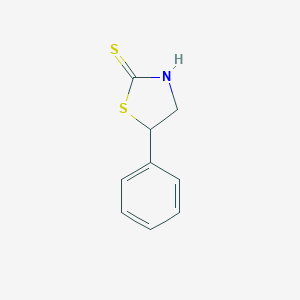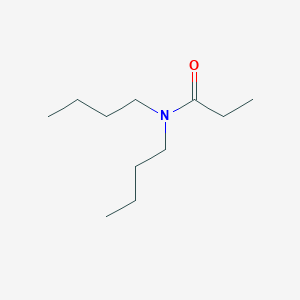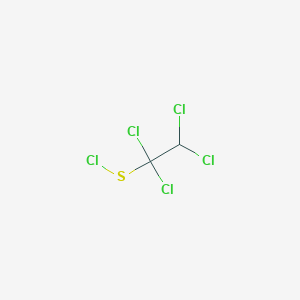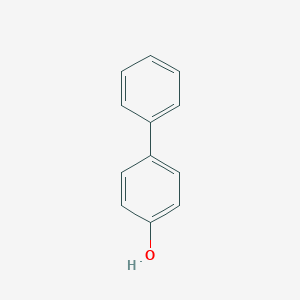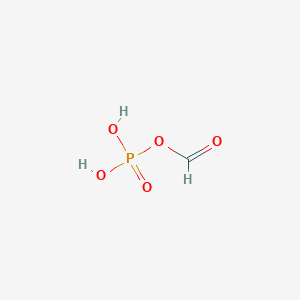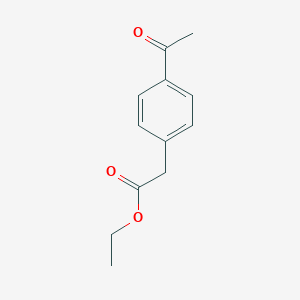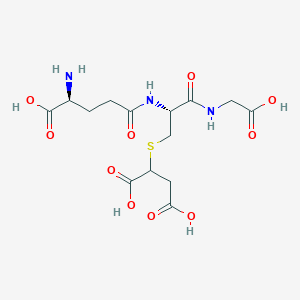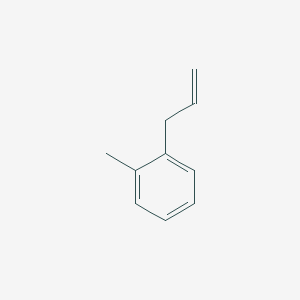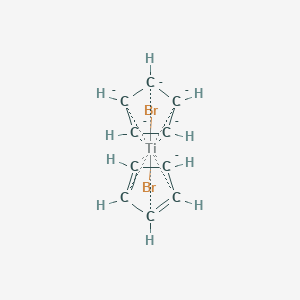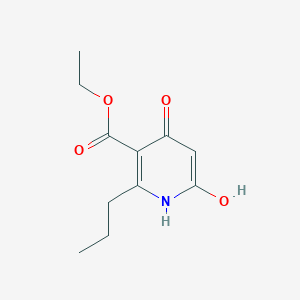
ethyl 6-hydroxy-4-oxo-2-propyl-1H-pyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-hydroxy-4-oxo-2-propyl-1H-pyridine-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known by its chemical formula, C13H15NO4, and is often referred to as EHPPOC. The purpose of
作用機序
The mechanism of action of EHPPOC is not fully understood, but it is believed to involve the inhibition of the NF-κB pathway, which is a key regulator of inflammation. EHPPOC has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
生化学的および生理学的効果
EHPPOC has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. EHPPOC has also been shown to reduce oxidative stress and increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase.
実験室実験の利点と制限
One of the main advantages of using EHPPOC in lab experiments is its relatively simple synthesis method. EHPPOC is also stable under normal laboratory conditions and can be easily stored. However, one limitation of using EHPPOC in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are a number of potential future directions for research on EHPPOC. One area of interest is its potential use as a therapeutic agent for the treatment of inflammatory and oxidative stress-related diseases. Another area of interest is its potential use as a tool for investigating the role of inflammation and oxidative stress in various disease states. Additionally, further research is needed to fully understand the mechanism of action of EHPPOC and to optimize its synthesis and formulation for use in therapeutic applications.
合成法
The synthesis of EHPPOC involves the condensation of ethyl acetoacetate and 3-acetylpyridine in the presence of a base catalyst. The resulting product is then hydrolyzed to yield EHPPOC. The synthesis of EHPPOC is a relatively simple process and can be carried out in a laboratory setting using standard laboratory equipment.
科学的研究の応用
EHPPOC has been the subject of numerous scientific studies due to its potential therapeutic applications. Some of the most promising research has focused on its ability to act as an anti-inflammatory and antioxidant agent. EHPPOC has been shown to inhibit the production of inflammatory cytokines and reduce oxidative stress in various cell and animal models.
特性
CAS番号 |
1211-05-8 |
|---|---|
製品名 |
ethyl 6-hydroxy-4-oxo-2-propyl-1H-pyridine-3-carboxylate |
分子式 |
C11H15NO4 |
分子量 |
225.24 g/mol |
IUPAC名 |
ethyl 4-hydroxy-6-oxo-2-propyl-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C11H15NO4/c1-3-5-7-10(11(15)16-4-2)8(13)6-9(14)12-7/h6H,3-5H2,1-2H3,(H2,12,13,14) |
InChIキー |
GJCOGOMPYMFFHP-UHFFFAOYSA-N |
異性体SMILES |
CCCC1=C(C(=O)C=C(N1)O)C(=O)OCC |
SMILES |
CCCC1=C(C(=CC(=O)N1)O)C(=O)OCC |
正規SMILES |
CCCC1=C(C(=O)C=C(N1)O)C(=O)OCC |
同義語 |
1,6-Dihydro-4-hydroxy-6-oxo-2-propylnicotinic acid ethyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



